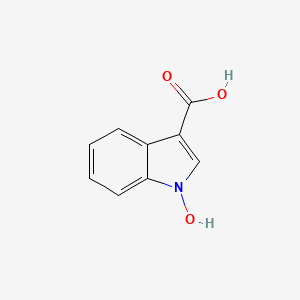
9,10-Dihydro-9,10-propanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9,10-propanoanthracene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of anthracene, characterized by the addition of a propano group across the 9 and 10 positions of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the [4+2] cycloaddition of α-bromoacrolein with 9-allyl-anthracene, followed by ring expansion and samarium diiodide deoxygenation . The reaction conditions for this synthesis include:
- Allylmagnesium bromide, THF, room temperature, 8 hours
- α-bromoacrolein, 80°C, 24 hours
- Samarium diiodide, THF, room temperature, 4 hours
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can convert it back to simpler anthracene derivatives.
- Substitution : Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Substitution reagents : Halogens, nitrating agents
- Oxidation : Anthraquinone derivatives
- Reduction : Dihydroanthracene derivatives
- Substitution : Halogenated or nitrated anthracene derivatives
Scientific Research Applications
9,10-Dihydro-9,10-propanoanthracene has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activities, including anti-inflammatory and cytotoxic properties .
- Medicine : Investigated for its potential use in developing new pharmaceuticals, particularly antidepressants .
- Industry : Utilized in the development of organic semiconductors and materials for optoelectronic devices .
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-propanoanthracene in biological systems involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds:
- 9,10-Dihydro-9,10-ethanoanthracene
- 9,10-Dihydro-9,10-diphenylanthracene
- 9,10-Dihydroxyanthracene
Uniqueness: 9,10-Dihydro-9,10-propanoanthracene is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
23417-02-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
tetracyclo[6.6.3.02,7.09,14]heptadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C17H16/c1-2-7-13-12(6-1)16-10-5-11-17(13)15-9-4-3-8-14(15)16/h1-4,6-9,16-17H,5,10-11H2 |
InChI Key |
UQALHAGFFLLMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


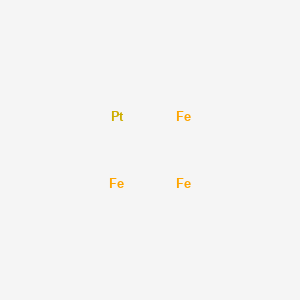
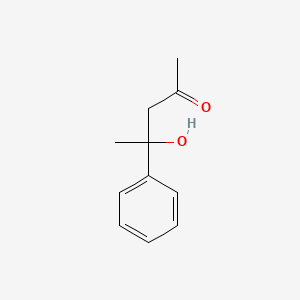
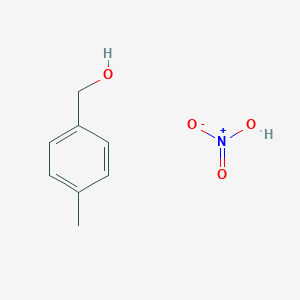


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)


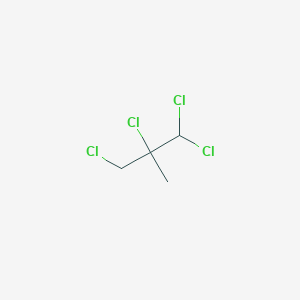
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)

